molecular formula C34H46FN3O4Si B10836368 Spiroimidazolone derivative 7

Spiroimidazolone derivative 7

Cat. No.: B10836368
M. Wt: 607.8 g/mol
InChI Key: RBMROQXTXSWPGO-IXDCWVCYSA-N
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Description

Spiroimidazolone derivative 7 is a compound belonging to the class of spiroimidazolones, which are characterized by a spiro-connected imidazolone ring. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiroimidazolone derivatives typically involves cyclization reactions. One common method is the Cu-catalyzed synthesis from 2-(indol-3-yl)cyclohexanones and amidines via an indolyl-mediated cyclization–rearrangement reaction . This method offers advantages such as mild reaction conditions, high atom economy, and the use of easily available starting materials.

Industrial Production Methods: Industrial production methods for spiroimidazolone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary depending on the manufacturer .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the imidazolone ring .

Mechanism of Action

The mechanism of action of spiroimidazolone derivative 7 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with protein-protein interactions, leading to altered cellular functions .

Similar Compounds:

Uniqueness: this compound is unique due to its specific spiro-connected imidazolone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C34H46FN3O4Si

Molecular Weight

607.8 g/mol

IUPAC Name

3-[[4-[(1R)-1-[2-(3-fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C34H46FN3O4Si/c1-33(2,3)18-16-28(23-10-12-24(13-11-23)31(41)36-21-17-29(39)40)38-32(42)30(25-8-7-9-26(35)22-25)37-34(38)19-14-27(15-20-34)43(4,5)6/h7-13,22,27-28H,14-21H2,1-6H3,(H,36,41)(H,39,40)/t27?,28-,34?/m1/s1

InChI Key

RBMROQXTXSWPGO-IXDCWVCYSA-N

Isomeric SMILES

CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F

Canonical SMILES

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F

Origin of Product

United States

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